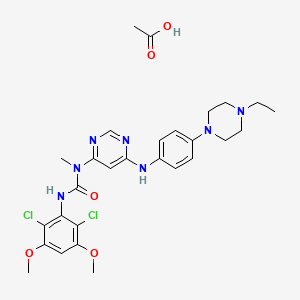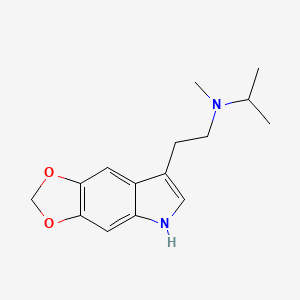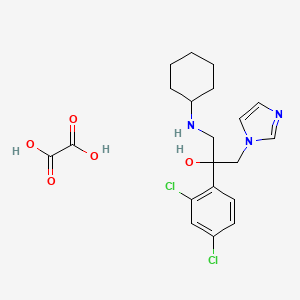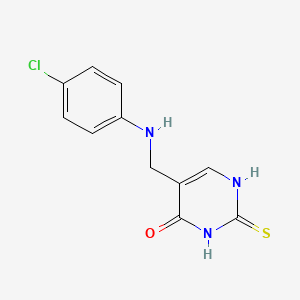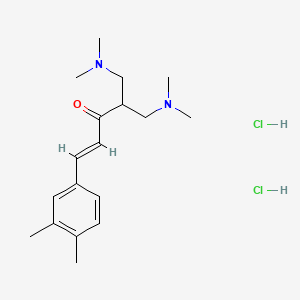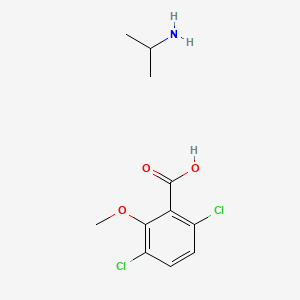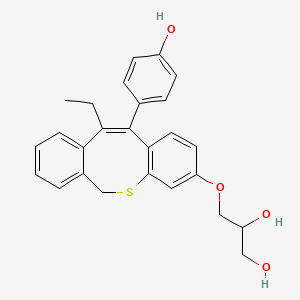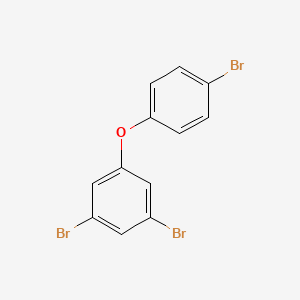
Doxepin N-oxide, (E)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Doxepin N-oxide, (E)- is a derivative of the tricyclic antidepressant doxepin. It is formed through the N-oxidation of doxepin, resulting in a compound with distinct chemical properties. Doxepin itself is known for its use in treating depression, anxiety, and insomnia. The N-oxide form, however, is primarily studied for its metabolic and pharmacokinetic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Doxepin N-oxide, (E)- typically involves the oxidation of doxepin. One common method is the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained at a moderate level to ensure the selective formation of the N-oxide .
Industrial Production Methods
Industrial production of Doxepin N-oxide, (E)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
化学反应分析
Types of Reactions
Doxepin N-oxide, (E)- undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can revert the N-oxide back to the parent doxepin.
Substitution: The compound can undergo substitution reactions where the N-oxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Catalytic hydrogenation, metal hydrides.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Higher oxidized derivatives.
Reduction: Doxepin.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Doxepin N-oxide, (E)- has several applications in scientific research:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its metabolic pathways and interactions with biological molecules.
Medicine: Studied for its pharmacokinetic properties and potential therapeutic effects.
作用机制
The mechanism of action of Doxepin N-oxide, (E)- involves its interaction with various molecular targets. It is known to inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, similar to its parent compound doxepin. This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced neurotransmission and alleviation of depressive symptoms .
相似化合物的比较
Similar Compounds
Doxepin: The parent compound, used as an antidepressant.
Dosulepin: Another tricyclic antidepressant with similar pharmacological properties.
Clomipramine: A tricyclic antidepressant used to treat obsessive-compulsive disorder.
Uniqueness
Doxepin N-oxide, (E)- is unique due to its distinct metabolic profile. Unlike its parent compound, it is primarily studied for its pharmacokinetic properties rather than its therapeutic effects. This makes it a valuable compound for understanding the metabolism and biotransformation of tricyclic antidepressants .
属性
CAS 编号 |
131523-93-8 |
|---|---|
分子式 |
C19H21NO2 |
分子量 |
295.4 g/mol |
IUPAC 名称 |
(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N,N-dimethylpropan-1-amine oxide |
InChI |
InChI=1S/C19H21NO2/c1-20(2,21)13-7-11-17-16-9-4-3-8-15(16)14-22-19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3/b17-11+ |
InChI 键 |
QJCSDPQQGVJGQY-GZTJUZNOSA-N |
手性 SMILES |
C[N+](C)(CC/C=C/1\C2=CC=CC=C2COC3=CC=CC=C31)[O-] |
规范 SMILES |
C[N+](C)(CCC=C1C2=CC=CC=C2COC3=CC=CC=C31)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


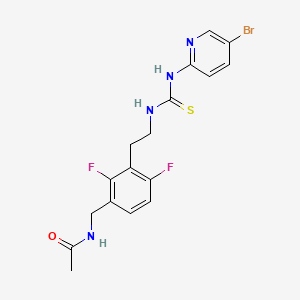
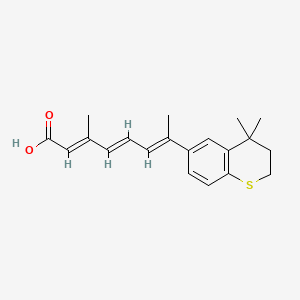
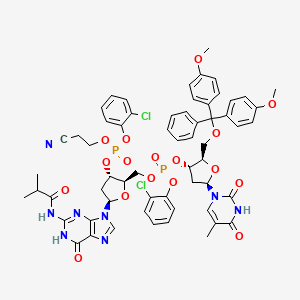
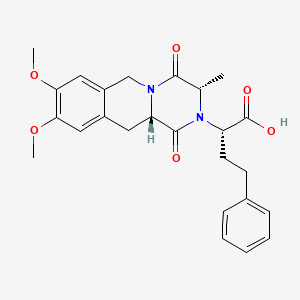
![N-[2-(4-butan-2-ylsulfanyl-2,5-dimethoxyphenyl)ethyl]hydroxylamine](/img/structure/B12762750.png)
